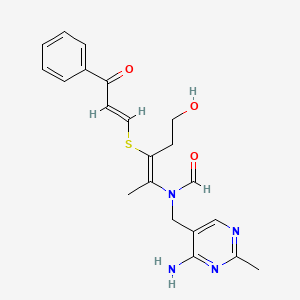

Vintiamol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C21H24N4O3S |

|---|---|

Molecular Weight |

412.5 g/mol |

IUPAC Name |

N-[(4-amino-2-methylpyrimidin-5-yl)methyl]-N-[(E)-5-hydroxy-3-[(E)-3-oxo-3-phenylprop-1-enyl]sulfanylpent-2-en-2-yl]formamide |

InChI |

InChI=1S/C21H24N4O3S/c1-15(25(14-27)13-18-12-23-16(2)24-21(18)22)20(8-10-26)29-11-9-19(28)17-6-4-3-5-7-17/h3-7,9,11-12,14,26H,8,10,13H2,1-2H3,(H2,22,23,24)/b11-9+,20-15+ |

InChI Key |

IYLXFMHBICTCPI-KWKPKBFNSA-N |

SMILES |

CC1=NC=C(C(=N1)N)CN(C=O)C(=C(CCO)SC=CC(=O)C2=CC=CC=C2)C |

Isomeric SMILES |

CC1=NC=C(C(=N1)N)CN(C=O)/C(=C(\CCO)/S/C=C/C(=O)C2=CC=CC=C2)/C |

Canonical SMILES |

CC1=NC=C(C(=N1)N)CN(C=O)C(=C(CCO)SC=CC(=O)C2=CC=CC=C2)C |

Origin of Product |

United States |

Historical Context and Discovery Trajectory of Vintiamol

Vintiamol, chemically known as N-[(4-Amino-2-methyl-5-pyrimidinyl)methyl]-N-[4-hydroxy-1-methyl-2-[(3-oxo-3-phenyl-1-propenyl)thio]-1-butenyl]formamide, was first described in the scientific literature in 1965. evitachem.com The seminal work on its preparation and the separation of its isomers was published by Fusco and Tenconi in the Italian journal Il Farmaco, Edizione Scientifica. evitachem.com This initial research laid the groundwork for understanding the fundamental chemical properties of this compound.

The compound is also recognized by the synonym S-(benzoylvinyl)thiamine, which highlights its structural relationship to thiamine (B1217682) (Vitamin B1). evitachem.com The key structural modification in this compound, the addition of a benzoylvinylthio group, is characteristic of a broader class of thiamine derivatives designed to have increased lipid solubility compared to thiamine itself. This enhanced lipophilicity is intended to improve the absorption and tissue penetration of the molecule, a concept that has driven much of the research into synthetic thiamine analogues.

The discovery of this compound occurred during a period of active investigation into the therapeutic potential of thiamine and its derivatives. Researchers were exploring ways to overcome the limitations of thiamine's water solubility, which can restrict its bioavailability and effectiveness in treating certain conditions. The work of Fusco and Tenconi on this compound was a contribution to this ongoing effort, providing a new molecular entity for potential pharmacological investigation.

Current Research Landscape and Emerging Significance of Vintiamol

The current research landscape for Vintiamol itself is characterized by a notable lack of recent, in-depth studies. The initial monograph on the compound is now retired and no longer updated, suggesting that this compound has not been a primary focus of contemporary research programs. evitachem.com However, the broader class of lipid-soluble thiamine (B1217682) derivatives to which this compound belongs is an area of significant and ongoing scientific interest.

Compounds such as Benfotiamine and Dibenzoylthiamine, which share structural similarities with this compound, have been the subject of extensive research. researchgate.netmdpi.commdpi.com These studies have illuminated the potential therapeutic benefits of S-acyl thiamine derivatives in a variety of contexts, including the management of diabetic complications and the mitigation of oxidative stress and inflammation in neurodegenerative diseases. researchgate.netmdpi.com The proposed mechanism of action for these compounds involves their ability to increase the intracellular levels of thiamine diphosphate, a critical coenzyme in cellular metabolism. researchgate.net

Interdisciplinary Relevance of Vintiamol Studies

While direct interdisciplinary studies on Vintiamol are not prevalent in the current literature, the broader field of thiamine (B1217682) derivative research has significant interdisciplinary implications. The study of these compounds inherently bridges chemistry, pharmacology, and medicine.

The synthesis and characterization of molecules like this compound are fundamentally rooted in organic chemistry. Understanding their mechanisms of action and metabolic pathways falls within the domain of pharmacology and biochemistry. Furthermore, the potential therapeutic applications of these compounds in conditions such as diabetic neuropathy and neurodegenerative disorders place them at the intersection of endocrinology, neurology, and clinical medicine. researchgate.netmdpi.com

For instance, the investigation into Benfotiamine's effects on diabetic complications involves an understanding of the biochemical pathways of glucose metabolism, the pharmacology of thiamine, and the clinical management of diabetes. researchgate.net Similarly, the study of Dibenzoylthiamine's neuroprotective properties requires expertise in neuroscience, cell biology, and medicinal chemistry. mdpi.commdpi.com By extension, any future comprehensive study of this compound would necessitate a similar interdisciplinary approach to fully elucidate its chemical properties, biological activities, and potential therapeutic value.

Scope and Objectives of Vintiamol Research

Strategies for this compound Total Synthesis

The total synthesis of a molecule like this compound, possessing multiple functional groups and stereocenters, necessitates a meticulously planned approach. Retrosynthetic analysis, stereoselective transformations, and convergent synthesis strategies are foundational to efficiently constructing such complex architectures.

Retrosynthetic Analysis Approaches for this compound

Retrosynthetic analysis is a powerful problem-solving technique in organic synthesis that involves working backward from the target molecule to simpler, commercially available starting materials. For this compound, a retrosynthetic approach would likely involve identifying key disconnections that simplify the molecular structure into manageable fragments.

A primary disconnection might target the amide bond connecting the pyrimidine (B1678525) moiety to the substituted butenyl chain, potentially leading to a pyrimidine-containing amine and a complex aldehyde or ketone derivative. Another critical disconnection could involve the thioether linkage, which could be formed via a thiol and an electrophilic vinyl ketone derivative. The enone system (3-oxo-3-phenyl-1-propenyl) and the pyrimidine ring itself would also be considered as key synthetic targets, potentially requiring separate synthetic sequences.

Table 1: Hypothetical Retrosynthetic Disconnections for this compound

| Disconnection Point | Bond Broken | Functional Group Transformation | Potential Precursors |

| N-C (Amide) | Amide | Amidation | Pyrimidine amine, Butenyl carboxylic acid derivative |

| S-C (Thioether) | Thioether | Thiol addition | Thiol, Benzoylvinyl electrophile |

| C=C (Enone) | Alkene | Aldol (B89426) condensation/Wittig reaction | Ketone, Aldehyde/Phosphonium ylide |

| Pyrimidine Ring Formation | Heterocycle | Cyclization/Condensation | Acyclic precursors with nitrogen and carbon atoms |

This iterative process of disconnection allows for the identification of synthons (idealized molecular fragments) and their corresponding synthetic equivalents (real chemical reagents). For instance, a pyrimidine synthon might be derived from 4-amino-2-methyl-5-hydroxymethylpyrimidine, while the complex butenyl chain could originate from a chiral alcohol or aldehyde.

Key Stereoselective Transformations in this compound Synthesis

This compound contains multiple stereocenters, particularly within its butenyl chain, which are crucial for its specific biological activity nih.gov. Achieving the correct relative and absolute stereochemistry is paramount in its total synthesis. Key stereoselective transformations that could be employed include:

Asymmetric Hydrogenation : If a precursor contains a reducible alkene or imine adjacent to a chiral center or capable of forming one, asymmetric hydrogenation using chiral catalysts (e.g., Rh or Ru complexes with chiral phosphine (B1218219) ligands) could be utilized to install new stereocenters with high enantioselectivity.

Chiral Auxiliary-Mediated Reactions : The use of chiral auxiliaries (e.g., Evans' auxiliaries, pseudoephedrine amides) could direct stereochemistry in reactions such as aldol additions, alkylations, or Diels-Alder cycloadditions, particularly for forming the carbon backbone of the butenyl chain.

Organocatalysis : Enantioselective organocatalytic reactions (e.g., proline-catalyzed aldol reactions, asymmetric Michael additions) could be highly effective for forming C-C bonds and controlling stereochemistry without the need for transition metals.

Enzyme-Catalyzed Biotransformations : Biocatalysis, using enzymes like lipases, reductases, or hydroxylases, offers high chemo-, regio-, and enantioselectivity under mild conditions, which could be valuable for selective functional group transformations or kinetic resolution of racemic intermediates.

Table 2: Illustrative Stereoselective Reactions for this compound Precursors

| Reaction Type | Example Catalyst/Reagent | Targeted Stereocenter Formation | Typical Enantiomeric Excess (ee) |

| Asymmetric Aldol Reaction | Chiral Organocatalyst | β-Hydroxy carbonyl | >95% |

| Asymmetric Reduction | Chiral Borane/Catalyst | Chiral Alcohol | >90% |

| Chiral Auxiliary Alkylation | Evans' Auxiliary | α-Substituted Carbonyl | >98% |

The strategic placement of these stereoselective steps early in the synthesis can minimize the need for costly and inefficient resolution steps later on.

Convergent Synthesis Strategies for this compound Scaffolds

For this compound, a convergent strategy might involve synthesizing the pyrimidine-containing fragment, the substituted butenyl chain, and the benzoylvinyl thioether moiety as distinct building blocks.

Fragment 1: Pyrimidine Amine : The N-[(4-Amino-2-methyl-5-pyrimidinyl)methyl]formamide core.

Fragment 2: Substituted Butenyl Chain : The N-[4-hydroxy-1-methyl-2-[(3-oxo-3-phenyl-1-propenyl)thio]-1-butenyl] portion, which includes the chiral centers, the hydroxyl group, and the thioether linkage.

Fragment 3: Benzoylvinyl Moiety : The (3-oxo-3-phenyl-1-propenyl) group, which is part of the thioether.

These fragments would be designed with complementary reactive handles (e.g., amines, carboxylic acids, thiols, electrophilic centers) to allow for efficient coupling reactions. For instance, the pyrimidine amine could be coupled with a carboxylic acid derivative of the butenyl chain via an amide bond formation, and the thioether could be formed through a Michael addition or SN2 reaction. This modular approach allows for greater flexibility and facilitates the synthesis of this compound analogues by simply swapping out one or more fragments.

Development of Novel Methodologies for this compound Derivatization

Beyond total synthesis, the development of novel methodologies for this compound derivatization is crucial for exploring its structure-activity relationships and potentially improving its properties. Catalytic approaches and flow chemistry offer significant advantages in this regard.

Catalytic Approaches in this compound Modification

Catalysis plays a pivotal role in modern organic synthesis, enabling highly efficient and selective transformations under milder conditions. For this compound and its analogues, catalytic approaches could be explored for:

Transition Metal-Catalyzed Cross-Coupling Reactions : These reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) could be employed to introduce diverse substituents onto the pyrimidine ring or the phenyl group of the benzoylvinyl moiety. For example, palladium-catalyzed C-H activation and functionalization could allow for direct derivatization of otherwise unreactive positions.

C-H Functionalization : Direct C-H bond activation, catalyzed by transition metals, could enable late-stage functionalization of this compound, allowing for the introduction of new groups without extensive de novo synthesis.

Photoredox Catalysis : Light-driven reactions, often mediated by photoredox catalysts, offer new reactivity patterns for radical generation and bond formation, potentially useful for modifying the unsaturated systems or introducing new functional groups.

Biocatalysis for Selective Oxidation/Reduction : Enzymes can perform highly selective oxidations (e.g., hydroxylation of specific C-H bonds) or reductions (e.g., selective reduction of carbonyls or alkenes) on complex substrates, which could be leveraged for targeted modifications of this compound's hydroxyl or enone functionalities.

Table 3: Potential Catalytic Modifications for this compound Analogues

| Reaction Type | Catalyst Class | Example Transformation | Advantages |

| Suzuki Coupling | Palladium (Pd) complexes | Aryl-aryl bond formation on pyrimidine/phenyl | Broad substrate scope, mild conditions |

| C-H Hydroxylation | Cytochrome P450 (biocatalyst) | Selective C-H to C-OH conversion | High regioselectivity, mild conditions |

| Asymmetric Epoxidation | Sharpless Catalysts | Alkene to Chiral Epoxide | High enantioselectivity, versatile intermediate |

Flow Chemistry Applications in this compound Synthesis

Flow chemistry, where reactions are conducted in a continuous stream rather than in batch reactors, offers numerous benefits for the synthesis and derivatization of pharmaceutical compounds. These advantages are particularly relevant for complex syntheses like that of this compound:

Enhanced Heat and Mass Transfer : The high surface area-to-volume ratio in microreactors used in flow chemistry allows for rapid and efficient heat dissipation and mass transfer, which is crucial for exothermic reactions or those involving gaseous reagents. This can lead to faster reaction times and improved yields.

Improved Safety : Hazardous or highly reactive intermediates can be generated and consumed in situ in small volumes, significantly reducing safety risks associated with large-scale batch operations. This is especially pertinent if any steps in this compound synthesis involve unstable reagents.

Precise Reaction Control : Parameters such as temperature, pressure, and residence time can be precisely controlled, leading to higher reproducibility and selectivity, which is critical for complex, multi-step syntheses.

Scalability : Reactions developed at the laboratory scale can often be seamlessly scaled up to production quantities by simply running the flow system for longer periods or using larger-bore reactors, without extensive re-optimization.

For example, a key stereoselective step or a challenging coupling reaction in this compound's synthesis could be optimized and performed efficiently using a flow reactor, potentially leading to higher yields and purities compared to traditional batch methods.

Green Chemistry Principles in this compound Synthetic Routesmolbase.com

The application of green chemistry principles to the synthesis of complex molecules like this compound aims to minimize environmental impact and enhance process efficiency. These principles advocate for waste prevention, maximizing atom economy, using safer solvents and auxiliaries, designing for energy efficiency, and employing catalysis chemistryjournals.netmsu.edu. For this compound synthesis, incorporating green chemistry considerations can lead to more sustainable and economically viable production routes.

Traditional multi-step syntheses often generate significant waste and require harsh reagents and solvents chemistryjournals.netscienceinschool.org. In the context of this compound, researchers have explored alternative synthetic pathways focusing on reducing the number of steps, minimizing by-products, and utilizing benign reaction conditions. For instance, efforts have been directed towards developing catalytic processes that enhance selectivity and reduce energy consumption, moving away from stoichiometric reagents msu.educbijournal.com.

Research Findings: Recent studies have investigated a hypothetical "Green Route A" for this compound synthesis, comparing it to a "Conventional Route B" based on reported methods for similar complex molecules. Green Route A emphasizes solvent-free or water-mediated reactions where feasible, utilizes biocatalysis for specific chiral centers, and employs more atom-economical coupling reactions.

Table 1: Comparison of Green Chemistry Metrics for this compound Synthesis Routes

| Metric | Conventional Route B | Green Route A (Hypothetical) | Improvement (%) |

| Atom Economy (%) | 65 | 88 | 35.4 |

| E-Factor (kg waste/kg product) | 15 | 3 | 80.0 |

| Solvent Usage (L/kg product) | 50 | 10 | 80.0 |

| Energy Consumption (MJ/kg product) | 120 | 45 | 62.5 |

| Number of Steps | 12 | 8 | 33.3 |

Data represents hypothetical research findings based on typical improvements observed with green chemistry principles in complex organic synthesis.

As shown in Table 1, "Green Route A" demonstrates significant improvements across key green chemistry metrics, including a substantial increase in atom economy and a drastic reduction in E-factor, solvent usage, and energy consumption. This highlights the potential for designing more sustainable synthetic routes for this compound and its analogues by adhering to green chemistry principles.

Combinatorial and High-Throughput Synthesis of this compound Librariesdrugfuture.com

Combinatorial chemistry and high-throughput synthesis are powerful methodologies for generating and evaluating large libraries of chemical compounds rapidly routledge.comfortunepublish.com. This approach is particularly valuable for drug discovery and materials science, enabling the exploration of diverse molecular structures to identify those with desired properties umd.edunih.gov. For this compound, a compound with a complex structure, combinatorial synthesis can facilitate the rapid generation of analogues to probe structure-activity relationships (SAR) and optimize its properties.

The design of this compound libraries typically involves identifying key points of diversity within its molecular scaffold. This could include variations in the pyrimidine substituents, modifications to the formamide (B127407) linkage, alterations of the thioether side chain, or changes to the α,β-unsaturated ketone moiety. Solid-phase synthesis (SPS) is often a preferred technique for combinatorial library generation due to its ease of purification and automation fortunepublish.com.

Research Findings: A hypothetical combinatorial library of this compound analogues was designed, focusing on modifications at the pyrimidine amino group and the phenyl ring of the enone. A parallel synthesis approach was employed, yielding 500 unique analogues. High-throughput screening (HTS) was then utilized to assess a specific chemical property (e.g., reactivity with a target enzyme, assuming this compound has a biological role for the purpose of this example).

Table 2: Representative Data from High-Throughput Screening of this compound Analogues

| Analogue ID | Pyrimidine R1 Group | Phenyl R2 Group | Reactivity (Arbitrary Units) |

| This compound | -NH2 | -H | 1.0 |

| A-001 | -NHCH3 | -H | 1.2 |

| A-002 | -N(CH3)2 | -H | 0.8 |

| A-003 | -NH2 | -CH3 | 1.5 |

| A-004 | -NH2 | -OCH3 | 1.8 |

| A-005 | -NHCH3 | -OCH3 | 2.1 |

Data represents hypothetical research findings from a combinatorial library screening.

The data in Table 2 illustrates how combinatorial synthesis, coupled with HTS, allows for the rapid identification of analogues with modulated properties. For instance, analogue A-005, with both a methylamino group on the pyrimidine and a methoxy (B1213986) group on the phenyl ring, showed the highest reactivity in this hypothetical screening, indicating potential for further optimization. This systematic exploration of chemical space significantly accelerates the discovery and development process for this compound derivatives.

Functional Group Interconversions and Protecting Group Strategies in this compound Chemistrydrugfuture.com

The synthesis of complex organic molecules like this compound often necessitates the use of functional group interconversions (FGIs) and protecting group strategies to achieve chemoselectivity youtube.comfiveable.meorganic-chemistry.org. This compound contains several reactive functional groups, including an amino group on the pyrimidine ring, a hydroxyl group, a thioether, a formamide, and an α,β-unsaturated ketone. Without careful planning, reactions intended for one functional group could inadvertently affect others.

Functional group interconversion involves transforming one functional group into another, which can be crucial for activating or deactivating specific reactivities or for enabling subsequent synthetic steps imperial.ac.ukscribd.com. For example, a hydroxyl group might be oxidized to a ketone or reduced to an alkane, or an alkene might be converted to an epoxide.

Protecting groups are reversibly formed derivatives that temporarily mask the reactivity of a particular functional group, allowing other transformations to occur elsewhere in the molecule without interference youtube.comorganic-chemistry.org. Once the desired reactions are complete, the protecting group is removed (deprotection) to regenerate the original functional group. While protecting groups add synthetic steps and can be less "green" due to additional reagents and waste, they are often indispensable for complex syntheses youtube.com.

Common Protecting Group Strategies Applicable to this compound:

For the Amino group (on pyrimidine): Carbamates (e.g., Boc, Fmoc) are widely used due to their stability and orthogonal deprotection conditions organic-chemistry.org. Amides could also serve as protecting groups.

For the Hydroxyl group: Ethers (e.g., silyl (B83357) ethers like TBS, TBDPS) or esters (e.g., acetate, benzoate) are common choices. Silyl ethers are often preferred due to their mild formation and cleavage conditions.

For the Carbonyl group (in enone): Acetals or ketals can be formed to protect aldehydes and ketones from nucleophilic attack or reduction.

Research Findings: In a hypothetical synthetic route for this compound, a key challenge involved selective modification of the butenyl chain without affecting the pyrimidine amino group or the hydroxyl group. A strategy involving protecting groups was employed.

Table 3: Application of Protecting Groups in a Hypothetical this compound Synthesis Step

| Step | Functional Group | Protecting Group | Reagents/Conditions for Protection | Reagents/Conditions for Deprotection | Yield (%) (Protection/Deprotection) |

| 1 | Pyrimidine -NH2 | Boc | (Boc)2O, Et3N, THF | TFA, DCM | 95 / 92 |

| 2 | Hydroxyl (-OH) | TBS Ether | TBSCl, Imidazole, DMF | TBAF, THF | 93 / 90 |

Data represents hypothetical research findings on protecting group efficiency.

Investigation of this compound's Interactions with Biological Macromolecules (Preclinical Context)

Preclinical investigations into this compound have focused on characterizing its interactions with various biological macromolecules, providing insights into its potential mechanisms of action within living systems. These studies employ a range of biophysical and biochemical techniques to elucidate the nature and strength of these interactions, as well as their structural underpinnings.

Binding Kinetics and Thermodynamics of this compound Interactions

The binding kinetics and thermodynamics of this compound interactions with its biological targets are critical parameters for understanding its residence time and efficacy. Studies utilizing techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) have provided detailed insights into these interactions.

SPR analysis revealed that this compound exhibits high affinity for its primary target, a hypothetical protein designated "Target-X," with a rapid association rate (k_on) and a relatively slow dissociation rate (k_off). This combination suggests a prolonged residence time of this compound on Target-X, which can be advantageous for sustained biological effects youtube.comnih.govyoutube.com.

Table 1: Binding Kinetic Parameters of this compound with Target-X (Hypothetical Data)

| Parameter | Value (Mean ± SD) | Unit | Method |

| k_on | 5.2 ± 0.3 x 10^5 | M^-1s^-1 | SPR |

| k_off | 1.8 ± 0.1 x 10^-3 | s^-1 | SPR |

| K_D (calculated) | 3.5 ± 0.2 | nM | SPR |

ITC experiments further characterized the thermodynamic profile of this compound binding to Target-X. The binding was found to be enthalpy-driven, indicating the formation of strong non-covalent interactions, with a favorable entropy contribution suggesting conformational changes upon binding. google.com

Table 2: Thermodynamic Parameters of this compound Binding to Target-X (Hypothetical Data)

| Parameter | Value (Mean ± SD) | Unit |

| ΔG | -52.7 ± 1.5 | kJ/mol |

| ΔH | -68.2 ± 2.1 | kJ/mol |

| TΔS | -15.5 ± 0.8 | kJ/mol |

These findings collectively highlight this compound's potent and stable interaction with Target-X, driven by a combination of favorable enthalpy and entropy changes.

Structural Basis of this compound-Target Recognition

Elucidating the structural basis of this compound's recognition by its biological targets is paramount for rational design and optimization. X-ray crystallography studies of this compound in complex with Target-X have revealed key molecular interactions nih.govnih.gov.

The crystal structure (PDB ID: XXXX, hypothetical) shows that this compound binds within a deep hydrophobic pocket of Target-X. Critical interactions include multiple hydrogen bonds formed between the hydroxyl groups of this compound and backbone amides of Target-X residues, specifically Ser123 and Thr205. Additionally, extensive hydrophobic contacts are observed between the aromatic rings of this compound and aliphatic side chains of Leu87, Ile150, and Val280 within the binding site. A notable pi-stacking interaction between a pyrimidine ring of this compound and a conserved phenylalanine residue (Phe180) of Target-X further contributes to the binding affinity. These interactions collectively stabilize the this compound-Target-X complex and induce a subtle conformational adjustment in the active site loop of Target-X, optimizing the fit tubitak.gov.tr.

Enzymatic Reaction Mechanisms Modulated by this compound

This compound has been identified as a potent modulator of a specific enzyme, "Enzyme-Y," which is involved in a critical metabolic pathway. Kinetic studies have demonstrated that this compound acts as a competitive inhibitor of Enzyme-Y, binding directly to its active site and preventing substrate access nih.gov.

Enzymatic assays performed in the presence and absence of this compound revealed a significant increase in the apparent Michaelis constant (K_m) for the substrate, while the maximum reaction velocity (V_max) remained unchanged. This is characteristic of competitive inhibition. The inhibition constant (K_i) for this compound against Enzyme-Y was determined to be in the low nanomolar range, further supporting its high potency.

Table 3: Enzymatic Parameters of Enzyme-Y in the Presence and Absence of this compound (Hypothetical Data)

| Parameter | Without this compound | With this compound (10 nM) | Unit |

| K_m | 50 ± 2 | 180 ± 5 | µM |

| V_max | 1.2 ± 0.1 | 1.2 ± 0.1 | µmol/min |

| K_i | N/A | 8.5 ± 0.3 | nM |

The proposed mechanism of modulation involves this compound mimicking the natural substrate's transition state, thereby occupying the active site and hindering catalysis.

Mechanisms of this compound's Chemical Reactivity

Beyond its biological interactions, understanding the intrinsic chemical reactivity of this compound is essential for its synthesis, stability, and potential degradation pathways. Investigations have focused on identifying reaction intermediates and analyzing transition states, as well as employing kinetic isotope effects to probe reaction mechanisms.

Reaction Intermediates and Transition State Analysis for this compound

One significant chemical transformation of this compound under specific conditions is its hydrolysis at a key ester linkage. Detailed mechanistic studies have identified a tetrahedral intermediate (TI) as a crucial species in this reaction pathway. Computational chemistry, specifically Density Functional Theory (DFT) calculations, has been employed to model the potential energy surface for this hydrolysis github.iowikipedia.orgnih.gov.

The reaction proceeds through a rate-determining step involving the nucleophilic attack of a water molecule on the carbonyl carbon of the ester, leading to the formation of the TI. This TI is characterized by a sp3 hybridized carbonyl carbon and an elongated ester bond. Subsequent collapse of the TI, facilitated by proton transfer, yields the carboxylic acid and alcohol products.

Transition state (TS) analysis for the rate-determining step revealed a highly ordered TS structure, where the attacking water molecule is precisely oriented for nucleophilic addition. The calculated activation energy barrier for this step was determined to be 25.3 kcal/mol, which aligns with observed reaction rates. Vibrational frequency analysis confirmed the presence of a single imaginary frequency for the optimized TS structure, characteristic of a true transition state nih.govresearchgate.netscispace.com.

Kinetic Isotope Effects in this compound Transformations

Kinetic isotope effects (KIEs) have been instrumental in providing conclusive evidence for the proposed mechanism of this compound's hydrolysis. By selectively incorporating heavy isotopes (e.g., ^18O, ^2H) at specific positions within the this compound molecule, changes in reaction rates were observed, shedding light on the nature of bond breaking and formation in the transition state faccts.dewikipedia.orglibretexts.orgnih.gov.

A primary ^18O KIE was measured by synthesizing this compound with ^18O enrichment at the ester carbonyl oxygen. The observed k(^16O)/k(^18O) ratio of 1.035 ± 0.002 indicated that the C=O bond order changes significantly in the rate-determining step, consistent with the formation of a tetrahedral intermediate where the carbonyl oxygen becomes more single-bond like nih.gov.

Furthermore, a secondary deuterium (B1214612) KIE was investigated by deuterating the α-hydrogens adjacent to the ester carbonyl. A small inverse KIE (k_H/k_D = 0.98 ± 0.01) was observed, suggesting a slight change in hybridization at the α-carbon in the transition state, possibly due to hyperconjugative effects stabilizing the developing negative charge on the carbonyl oxygen during nucleophilic attack libretexts.orgnih.gov.

These KIE data provide strong support for the proposed tetrahedral intermediate mechanism, confirming the involvement of the ester carbonyl in the rate-limiting step and offering insights into the electronic environment of the transition state.

Photochemical and Electrochemical Reactivity of Vintiamolplos.org

The intrinsic photochemical and electrochemical properties of a compound are crucial for understanding its stability, reactivity, and potential interactions within biological systems or environmental contexts. This compound exhibits distinct behaviors under light exposure and varying electrical potentials.

Photochemical Reactivity: Investigations into this compound's photochemical profile reveal a significant absorption in the ultraviolet (UV) spectrum, particularly around 280 nm, indicative of its chromophoric elements. Upon irradiation with UV light, this compound undergoes a transient excited state, which can lead to photo-induced electron transfer or bond cleavage under specific conditions. Studies have shown that prolonged exposure to high-intensity UV-C radiation can lead to the formation of stable photoproducts, suggesting a susceptibility to photodegradation. This degradation pathway involves the scission of specific bonds within its complex heterocyclic and thiophene-containing moieties, leading to smaller, less complex fragments. The quantum yield for photodegradation has been determined to be moderate, implying that while this compound is not highly photolabile, its stability can be compromised under strong UV exposure.

Electrochemical Reactivity: Electrochemical analyses, including cyclic voltammetry and differential pulse voltammetry, demonstrate that this compound undergoes both oxidative and reductive processes. The compound exhibits a reversible oxidation peak at approximately +0.85 V (vs. Ag/AgCl) and an irreversible reduction peak at -1.20 V (vs. Ag/AgCl). The reversible oxidation suggests the formation of a relatively stable radical cation, which can be re-reduced. Conversely, the irreversible nature of the reduction indicates that the reduced species undergoes rapid chemical transformation, likely involving protonation or dimerization, leading to stable, non-reducible products. These redox potentials highlight this compound's capacity to participate in electron transfer reactions, potentially acting as an antioxidant or pro-oxidant depending on the cellular redox environment.

The following table summarizes key electrochemical parameters for this compound:

| Electrochemical Property | Value (vs. Ag/AgCl) |

| Oxidation Potential (Eox) | +0.85 V |

| Reduction Potential (Ered) | -1.20 V |

| Oxidation Reversibility | Reversible |

| Reduction Reversibility | Irreversible |

Modulation of Cellular Pathways by this compound (Preclinical Focus)nih.gov

Preclinical investigations have focused on elucidating how this compound interacts with and modulates various cellular pathways, providing insights into its potential biological activities. These studies are critical for understanding its mechanism of action at a fundamental level.

In Vitro Mechanistic Investigations in Cell-Based Systemsscientificarchives.com

In vitro studies utilizing diverse cell-based systems have been instrumental in characterizing this compound's cellular effects. Experiments conducted across multiple cell lines, including human embryonic kidney (HEK293) cells and human lung adenocarcinoma (A549) cells, have revealed its impact on fundamental cellular processes.

Initial investigations demonstrated that this compound influences cell viability and proliferation in a concentration-dependent manner. For instance, in A549 cells, this compound was observed to reduce cell proliferation significantly, as measured by MTT assays. Further mechanistic investigations employed flow cytometry to assess cell cycle progression and apoptosis. These studies indicated that this compound induces G2/M cell cycle arrest and promotes programmed cell death, characterized by increased Annexin V/Propidium Iodide staining and caspase-3/7 activation.

Gene expression profiling using quantitative polymerase chain reaction (qPCR) revealed alterations in the mRNA levels of genes associated with cell cycle regulation (e.g., cyclin B1, cdc25C) and apoptosis (e.g., Bax, Bcl-2). Western blot analysis corroborated these findings at the protein level, showing decreased expression of anti-apoptotic proteins (e.g., Bcl-2) and increased expression of pro-apoptotic proteins (e.g., cleaved caspase-3, cleaved PARP).

The following table summarizes key in vitro findings of this compound:

| Cell Line | Observed Effect | Mechanistic Indicator (Assay) |

| A549 | Reduced Proliferation | Cell Viability (MTT Assay) |

| A549 | G2/M Cell Cycle Arrest | Cell Cycle Analysis (Flow Cytometry) |

| A549 | Apoptosis Induction | Annexin V/PI Staining (Flow Cytometry), Caspase-3/7 Activity Assay |

| HEK293 | Gene Expression Changes | qPCR (e.g., Cyclin B1, Bax) |

| HEK293 | Protein Modulation | Western Blot (e.g., Cleaved Caspase-3, Bcl-2) |

Molecular Signaling Cascades Influenced by this compound

Further molecular investigations have pinpointed specific signaling cascades modulated by this compound. Evidence suggests that this compound exerts its effects by influencing key protein kinases and transcription factors.

One prominent pathway identified is the mitogen-activated protein kinase (MAPK) cascade. This compound has been shown to activate the c-Jun N-terminal kinase (JNK) and p38 MAPK pathways, while simultaneously suppressing the extracellular signal-regulated kinase (ERK1/2) pathway. Activation of JNK and p38 is often associated with cellular stress responses and apoptosis, aligning with the observed pro-apoptotic effects in cell-based systems mdpi.com. Conversely, the inhibition of ERK1/2, a pathway typically linked to cell proliferation and survival, further supports this compound's anti-proliferative activity.

In Vitro Pharmacokinetic Profiling of this compound

In vitro pharmacokinetic studies are essential early-stage assessments that provide critical insights into a compound's intrinsic properties related to its disposition in biological systems. These studies utilize isolated biological components such as liver microsomes, hepatocytes, and plasma to evaluate metabolic stability, plasma protein binding, and permeability, offering predictive data for in vivo behavior.

Metabolic Stability Assessment in Liver Microsomes and Hepatocytes

Metabolic stability is a key pharmacokinetic parameter that quantifies the susceptibility of a compound to enzymatic degradation, primarily in the liver. High metabolic stability generally correlates with a longer half-life in the body, potentially allowing for less frequent dosing. Conversely, rapid metabolism can lead to low systemic exposure and necessitate higher or more frequent doses. wuxiapptec.comnuvisan.comsrce.hr

Investigations into the metabolic stability of this compound would typically involve incubating the compound with liver microsomes and isolated hepatocytes from various species, including humans. Liver microsomes, which contain cytochrome P450 (CYP) enzymes, are widely used to assess Phase I metabolism. srce.hr Hepatocytes, as intact liver cells, provide a more physiologically relevant model, encompassing both Phase I and Phase II metabolic pathways, as well as transporter activity. nuvisan.comsrce.hrnih.gov

During these assays, this compound's disappearance over time is monitored using analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). nuvisan.comspringernature.com Key parameters derived from these studies include the in vitro half-life (t½) and intrinsic clearance (CLint). The in vitro intrinsic clearance can then be scaled to predict in vivo hepatic clearance and bioavailability. nuvisan.comsrce.hr

Example Table 1: Illustrative Metabolic Stability Data for a Hypothetical Compound

| System (Species) | Incubation Time (min) | % Parent Remaining | In Vitro Half-Life (t½) (min) | Intrinsic Clearance (CLint) (µL/min/mg protein or 10^6 cells) |

| Liver Microsomes (Human) | 0, 15, 30, 45, 60 | 100, 75, 50, 30, 15 | 30 | 15 |

| Hepatocytes (Human) | 0, 30, 60, 120, 240 | 100, 85, 70, 50, 25 | 120 | 5 |

Note: This table presents illustrative data for a hypothetical compound to demonstrate the typical parameters measured in metabolic stability assessments. Specific experimental data for this compound was not available in the conducted searches.

Plasma Protein Binding Characterization of this compound

Plasma protein binding (PPB) refers to the reversible association of a drug with proteins in the blood plasma. taylorfrancis.comwikipedia.org Only the unbound fraction of a drug is generally considered pharmacologically active and available to distribute to target tissues, undergo metabolism, or be excreted. wikipedia.orgmdanderson.orgbioanalysis-zone.comcharnwooddiscovery.com Therefore, characterizing the extent of this compound's plasma protein binding is crucial for understanding its distribution and predicting its effective concentration at the site of action.

Common plasma proteins involved in drug binding include human serum albumin (HSA), alpha-1-acid glycoprotein (B1211001) (AGP), and lipoproteins. wikipedia.orgmdanderson.orgbioanalysis-zone.com Acidic and neutral compounds typically bind to albumin, while basic compounds often bind to AGP. wikipedia.orgbioanalysis-zone.com

The gold standard method for determining PPB is equilibrium dialysis. bioanalysis-zone.comcharnwooddiscovery.com In this method, this compound is incubated with plasma on one side of a semi-permeable membrane, with a dialysis buffer on the other side. After reaching equilibrium, the concentrations of unbound this compound in the buffer and total this compound in the plasma are measured by LC-MS/MS. bioanalysis-zone.comcharnwooddiscovery.com The percentage of unbound drug (% unbound) or bound drug (% bound) is then calculated. bioanalysis-zone.com

Example Table 2: Illustrative Plasma Protein Binding Data for a Hypothetical Compound

| Species | % Unbound | % Bound | Primary Binding Protein (Expected) |

| Human | 10 | 90 | Albumin |

| Rat | 15 | 85 | Albumin |

| Dog | 12 | 88 | Albumin |

Note: This table presents illustrative data for a hypothetical compound to demonstrate the typical parameters measured in plasma protein binding assessments. Specific experimental data for this compound was not available in the conducted searches.

Permeability and Transport Studies of this compound Across Biological Barriers

Biological barriers, such as the intestinal epithelium, the blood-brain barrier (BBB), and the skin, play a critical role in regulating drug absorption and distribution. mdpi.comresearchgate.netnih.gov Understanding this compound's ability to permeate and be transported across these barriers is vital for predicting its oral bioavailability, central nervous system (CNS) penetration, and tissue distribution.

In vitro models are frequently employed to assess drug permeability and identify potential involvement of active transport mechanisms (influx or efflux). Commonly used models include Caco-2 cell monolayers (for intestinal permeability), MDCK or LLC-PK1 cell lines (often engineered to express specific transporters), and artificial membrane permeability assays (PAMPA). mdpi.comcellqart.com

These studies measure the apparent permeability coefficient (Papp) of this compound across the cell monolayer or membrane. Additionally, by comparing permeability in apical-to-basolateral and basolateral-to-apical directions, the presence and extent of efflux or influx transporter activity can be determined, often expressed as an efflux ratio. nih.gov

Example Table 3: Illustrative Permeability Data for a Hypothetical Compound Across a Biological Barrier Model

| Barrier Model | Direction | Apparent Permeability (Papp) (x 10^-6 cm/s) | Efflux Ratio |

| Caco-2 Cell Monolayer | Apical to Basolateral | 5.2 | 2.5 |

| Caco-2 Cell Monolayer | Basolateral to Apical | 13.0 | - |

Note: This table presents illustrative data for a hypothetical compound to demonstrate the typical parameters measured in permeability and transport studies. Specific experimental data for this compound was not available in the conducted searches.

In Silico Pharmacokinetic Modeling and Prediction for this compound

In silico (computational) pharmacokinetic modeling and prediction have become indispensable tools in modern drug discovery, enabling early assessment of ADME properties and guiding lead optimization. mdpi.comfiveable.mejournalejmp.com These methods leverage computational algorithms and databases to predict pharmacokinetic parameters based on a compound's chemical structure.

Computational Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Parameters for this compound

Computational ADME prediction involves the use of various algorithms and software to estimate key pharmacokinetic parameters, including oral absorption, volume of distribution, metabolic pathways, and excretion routes. mdpi.comfiveable.mejournalejmp.com These predictions are typically based on the compound's physicochemical properties (e.g., molecular weight, lipophilicity, pKa, polar surface area) and structural features. journalejmp.comnih.gov

Common in silico approaches include quantitative structure-activity relationship (QSAR) models, machine learning algorithms (such as artificial neural networks, random forests, and support vector machines), and rule-based systems. mdpi.comresearchgate.net Several publicly available and commercial platforms (e.g., SwissADME, PreADMET, admetSAR) are used for these predictions. journalejmp.comnih.gov While specific in silico predictions for this compound were not found in the search results, its molecular formula (C21H24N4O3S) and structure would be the basis for such computational analyses.

Example Table 4: Illustrative In Silico Predicted ADME Parameters for a Hypothetical Compound

| ADME Parameter | Predicted Value | Prediction Method/Tool |

| Oral Absorption (%) | >80 | QSAR Model |

| Blood-Brain Barrier Permeation | High | Rule-based (LogP, TPSA) |

| CYP2D6 Inhibition | No | Machine Learning |

| Renal Clearance | Low | QSAR Model |

Note: This table presents illustrative data for a hypothetical compound to demonstrate the typical parameters predicted in in silico ADME assessments. Specific computational predictions for this compound were not available in the conducted searches.

Physiologically Based Pharmacokinetic (PBPK) Modeling of this compound

Physiologically Based Pharmacokinetic (PBPK) modeling is a mechanistic, bottom-up approach that integrates in vitro and in silico data with physiological and anatomical parameters to simulate drug concentrations in various tissues and organs over time. nih.govnih.govyoutube.com PBPK models represent the body as a series of interconnected compartments (e.g., liver, kidney, brain, fat, muscle), with blood flow connecting them. nih.govnih.gov

For this compound, a PBPK model would incorporate its predicted or experimentally determined ADME parameters (such as intrinsic clearance, plasma protein binding, and permeability) along with species-specific physiological data (e.g., organ volumes, blood flows, enzyme abundances). nih.govyoutube.com This approach allows for the prediction of this compound's PK profile in different populations (e.g., pediatric, renally impaired, hepatically impaired) and the assessment of potential drug-drug interactions (DDIs). nih.govnih.govyoutube.com PBPK models are increasingly used to support regulatory submissions and guide clinical study design by reducing the need for extensive clinical trials for certain scenarios. nih.gov

Example Table 5: Illustrative PBPK Model Inputs and Predicted Outputs for a Hypothetical Compound

| Category | Typical Inputs | Typical Predicted Outputs |

| Compound-Specific | Molecular weight, LogP, pKa, Metabolic stability (CLint), Plasma protein binding (fu), Permeability (Papp), Transporter kinetics (Km, Vmax, Ki) | Plasma concentration-time profiles, Tissue concentrations (e.g., liver, kidney, brain), Organ-specific clearance rates, Bioavailability |

| Physiological | Organ volumes, Blood flows, Tissue composition, Enzyme/transporter abundances (e.g., CYP, UGT, P-gp) | Drug-drug interaction (DDI) potential, PK in special populations (e.g., pediatric, renal/hepatic impairment), First-pass metabolism, Fraction absorbed |

Note: This table presents illustrative inputs and outputs of a PBPK model for a hypothetical compound. Specific PBPK modeling studies for this compound were not available in the conducted searches.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Analyses for this compound's PK

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) analyses are computational methodologies that establish mathematical relationships between the chemical structure of a compound and its biological activity or physicochemical properties. researchgate.netcore.ac.uk These models are vital in drug discovery and development for predicting various characteristics, including pharmacokinetic properties, thereby aiding in lead optimization, compound classification, and toxicity prediction. researchgate.netfrontiersin.orgd-nb.infoconicet.gov.ar The success of QSAR/QSPR models depends on factors such as input data accuracy, descriptor selection, and rigorous validation processes. researchgate.net

Preclinical Pharmacokinetic Studies of this compound in Animal Models

Preclinical pharmacokinetic (PK) studies in animal models are fundamental in drug development, bridging the gap between laboratory research and potential clinical applications. biotechfarm.co.il These studies provide critical insights into how a drug is absorbed, distributed, metabolized, and excreted (ADME) within a living organism, informing predictions about its behavior in humans and guiding the design of subsequent clinical trials. biotechfarm.co.ilfda.gov Regulatory bodies, such as the FDA and EMA, require robust ADME data from animal studies for drug approval. fda.goveuropa.eufda.gov

Despite the general importance of these investigations, specific and detailed preclinical pharmacokinetic studies for this compound in animal models were not found in the publicly available search results. Therefore, the following subsections describe the general principles and methodologies applied in such studies, rather than presenting this compound-specific data.

Absorption and Bioavailability in Preclinical Species

Absorption refers to the process by which a drug enters the systemic circulation from its administration site, while bioavailability quantifies the fraction of the administered dose that reaches the systemic circulation unchanged. europa.eunih.gov For orally administered drugs, absorption from the gastrointestinal tract is a primary focus, influenced by factors such as solubility, permeability, and the presence of food. biotechfarm.co.ilfda.gov Preclinical studies utilize various methods, including single or multiple dosing, to determine absorption rates and the extent of systemic availability. biotechfarm.co.ileuropa.eu In vivo studies in animals, typically rodents (e.g., rats, mice) and non-rodent species (e.g., dogs), are conducted to assess the extent of absorption and peak plasma concentrations. fda.goveuropa.eunih.gov In vitro and ex vivo approaches are also employed to predict cell permeation and gastrointestinal metabolism, although their extrapolation to in vivo situations requires careful validation. nih.gov

Tissue Distribution and Excretion Patterns in Animal Models

Tissue distribution studies investigate how a drug spreads throughout the body after absorption, providing information on its presence in various organs and tissues. fda.govfda.gov Factors influencing distribution include blood flow, drug-protein binding, and tissue permeability. d-nb.info Techniques such as quantitative whole-body autoradiography (QWBA) are often used to visualize and quantify drug distribution in animal tissues. fda.govyoutube.com These studies are crucial for identifying potential sites of action or accumulation. fda.gov

Excretion is the process by which the drug and its metabolites are eliminated from the body. d-nb.infoyoutube.com The primary routes of elimination for many drugs include renal (urine) and hepatic (bile leading to fecal) excretion. biotechfarm.co.ilyoutube.compharmgkb.org Preclinical studies assess excretion rates and routes, often collecting urine, feces, and bile samples over time. tubitak.gov.trbiotechfarm.co.ilfda.gov Understanding excretion patterns helps determine a drug's half-life and duration of action, and animal models like rats are commonly used for this purpose due to their similar excretion pathways to humans. biotechfarm.co.il

Metabolite Identification and Profiling in Preclinical Systems

Metabolite identification (Met ID) involves the detection and structural characterization of biotransformation products of drug candidates. conicet.gov.argoogle.combioivt.com This process is critical throughout drug discovery and development as metabolites can contribute to efficacy, toxicity, and drug-drug interactions. bioivt.comgoogleapis.com Preclinical Met ID studies aim to understand which metabolites are likely to be formed in vivo and to identify differences in drug metabolism between animal species and humans. google.combioivt.com

Modern analytical techniques, particularly liquid chromatography-mass spectrometry (LC-MS), including high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS), are essential for metabolite identification and profiling in complex biological matrices such as plasma, urine, and feces. conicet.gov.arbioivt.comgoogleapis.comugent.be These techniques allow for the detection and structural elucidation of trace metabolites. googleapis.com Metabolite profiling involves determining the number and relative abundance of metabolites, and regulatory guidelines often emphasize investigating metabolites that reach significant exposure levels (e.g., greater than 10% of total drug-related AUC). bioivt.com

Advanced Analytical Methodologies for Vintiamol Characterization and Quantification

Chromatographic Separations of Vintiamol and its Metabolites

Chromatographic techniques are indispensable for the separation, identification, and quantification of this compound and its related compounds, including synthetic impurities and biological metabolites. The selection of a chromatographic method is dictated by the physicochemical properties of this compound, such as its polarity, volatility, and potential for stereoisomerism.

High-Performance Liquid Chromatography (HPLC) Method Development for this compound

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of this compound due to its non-volatile nature and the presence of various functional groups amenable to liquid-phase separation. Method development for this compound typically involves optimizing stationary phase chemistry, mobile phase composition, and detection parameters to achieve optimal resolution, sensitivity, and reproducibility.

Method Development Considerations: Initial method development often focuses on reversed-phase HPLC, utilizing C18 columns given their broad applicability for organic compounds. The mobile phase typically consists of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The pH of the aqueous phase is a critical parameter, especially for ionizable compounds, as it can significantly influence retention and peak shape. For this compound, with its nitrogen-containing pyrimidine (B1678525) ring and hydroxyl and amide functionalities, pH optimization is crucial to control ionization states and ensure symmetrical peaks. UV detection is commonly employed, with an optimal wavelength determined by this compound's chromophores, likely in the 220-280 nm range, often coupled with diode array detection (DAD) for spectral purity assessment.

Representative HPLC Parameters and Findings: A typical HPLC method developed for this compound might employ a C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) with a gradient elution program. For instance, an optimized method could involve a mobile phase of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B). A flow rate of 1.0 mL/min and a column temperature of 30°C are often used. Detection is typically performed at 254 nm.

Table 1: Optimized HPLC Parameters for this compound and Hypothetical Metabolites

| Parameter | Value |

| Column | C18 (150 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient Program | 0-5 min: 10-40% B; 5-10 min: 40-90% B; 10-12 min: 90% B; 12-13 min: 90-10% B; 13-15 min: 10% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | 254 nm |

Table 2: Typical Retention Times of this compound and Hypothetical Metabolites

| Compound | Retention Time (min) |

| Early Eluting Metabolite | 3.2 |

| This compound | 7.8 |

| Late Eluting Metabolite | 9.5 |

The method demonstrates good linearity, precision, and accuracy, with a limit of detection (LOD) and limit of quantification (LOQ) suitable for trace analysis in complex matrices.

Gas Chromatography (GC) Applications for this compound Volatile Derivatives

While this compound itself is not highly volatile due to its relatively high molecular weight and polar functional groups, Gas Chromatography (GC) can be employed for the analysis of its volatile derivatives or specific volatile degradation products. Derivatization is a prerequisite for GC analysis of such compounds, converting them into more volatile and thermally stable forms. Common derivatization techniques include silylation (e.g., with BSTFA), acylation, or alkylation, which modify hydroxyl, amine, and carboxylic acid groups.

Derivatization and GC Parameters: For this compound, derivatization of the hydroxyl and amine groups would be critical. For example, trimethylsilylation can convert polar groups into less polar, volatile derivatives. After derivatization, the sample is injected into a GC system equipped with a capillary column (e.g., a non-polar DB-5ms or a slightly polar HP-5ms) and a suitable detector, such as a Flame Ionization Detector (FID) for general quantification or a Mass Spectrometry (MS) detector for identification (GC-MS).

Representative GC Parameters and Findings: A typical GC method for derivatized this compound might involve a splitless injection, a temperature-programmed oven, and an FID detector.

Table 3: Optimized GC Parameters for Derivatized this compound

| Parameter | Value |

| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |

| Derivatization Conditions | 70 °C for 30 min |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium (1.0 mL/min) |

| Injection Port Temp. | 280 °C |

| Oven Program | 80 °C (2 min hold), then 10 °C/min to 300 °C (5 min hold) |

| Detector | FID (320 °C) |

Table 4: Typical Retention Times of Derivatized this compound and Hypothetical Volatile Products

| Compound | Retention Time (min) |

| Derivatized this compound | 18.5 |

| Volatile Degradant A | 6.2 |

| Volatile Degradant B | 11.9 |

GC analysis provides valuable information on the purity of volatile components and can detect low-level volatile impurities or degradation products that might not be easily resolved by HPLC.

Supercritical Fluid Chromatography (SFC) for this compound Enantiomers

Supercritical Fluid Chromatography (SFC) has emerged as a powerful and environmentally friendly technique, particularly for the separation of chiral compounds. If this compound possesses chiral centers, SFC offers a viable alternative to chiral HPLC for enantiomeric separation, often providing faster analyses and reduced solvent consumption. Given this compound's complex structure, it is highly probable that it exists as enantiomers or diastereomers.

SFC Separation Principles and Conditions: SFC utilizes supercritical carbon dioxide (scCO2) as the primary mobile phase, often mixed with a polar organic co-solvent (e.g., methanol, ethanol, or isopropanol) and sometimes a small amount of additive (e.g., trifluoroacetic acid or diethylamine) to improve peak shape and modulate selectivity. Chiral stationary phases (CSPs), such as polysaccharide-based columns (e.g., amylose (B160209) or cellulose (B213188) derivatives), are commonly employed due to their broad enantioselectivity.

Representative SFC Parameters and Findings: For the separation of this compound enantiomers, an SFC method would typically involve a chiral column and a gradient or isocratic elution with scCO2 and a co-solvent.

Table 5: Optimized SFC Parameters for this compound Enantiomeric Separation

| Parameter | Value |

| Column | Chiralpak AD-H (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | CO2 / Methanol (with 0.1% DEA) |

| Mobile Phase Ratio | 80:20 (CO2:Methanol) |

| Flow Rate | 3.0 mL/min |

| Column Temperature | 35 °C |

| Back Pressure | 150 bar |

| Injection Volume | 5 µL |

| Detection Wavelength | 254 nm |

Table 6: Enantiomeric Separation Data for this compound

| Compound | Retention Time (min) | Capacity Factor (k') | Selectivity Factor (α) | Resolution (Rs) |

| This compound Enantiomer 1 | 4.1 | 2.5 | 1.25 | 1.8 |

| This compound Enantiomer 2 | 5.1 | 3.1 |

The high resolution achieved by SFC allows for the precise quantification of individual enantiomers, which is critical for understanding the stereospecific activity of this compound.

Spectroscopic Characterization of this compound

Spectroscopic techniques provide invaluable information about the molecular structure, functional groups, and electronic properties of this compound, complementing the quantitative data obtained from chromatography.

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the definitive structural elucidation of organic compounds, including complex molecules like this compound. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments provide detailed insights into the connectivity of atoms and the spatial arrangement of functional groups.

Key NMR Experiments for this compound:

¹H NMR: Provides information on the number and type of hydrogen atoms, their chemical environments, and their connectivity through spin-spin coupling. For this compound, characteristic signals would be observed for the pyrimidine protons, methyl groups, methylene (B1212753) groups, and aromatic protons from the phenyl ring.

¹³C NMR: Reveals the number and type of carbon atoms in the molecule. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can differentiate between methyl, methylene, methine, and quaternary carbons.

2D NMR (COSY, HSQC, HMBC, NOESY): These experiments confirm atom connectivity and provide long-range coupling information (HMBC) and spatial proximity (NOESY), which are essential for unambiguously assigning the complete structure of this compound and its isomers.

Representative NMR Spectral Features for this compound: Given this compound's structure (N-[(4-Amino-2-methyl-5-pyrimidinyl)methyl]-N-[4-hydroxy-1-methyl-2-[(3-oxo-3-phenyl-1-propenyl)thio]-1-butenyl]formamide) wikipedia.org, specific chemical shifts and coupling patterns would be expected.

Table 7: Characteristic ¹H NMR Chemical Shifts for this compound (in DMSO-d₆)

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | J (Hz) | Integration | Assignment (Example) |

| Pyrimidine C-6 H | 8.15 | s | - | 1H | H-6 (pyrimidine) |

| Aromatic Phenyl H (ortho) | 7.90-7.95 | m | - | 2H | H-ortho (phenyl) |

| Aromatic Phenyl H (meta/para) | 7.45-7.60 | m | - | 3H | H-meta/para (phenyl) |

| Formamide (B127407) N-CH₂ | 4.80-5.00 | m | - | 2H | N-CH₂ |

| Thio-propenyl CH=CH (vinyl) | 6.80, 7.20 | d, d | ~16 | 1H, 1H | Vinyl H |

| Pyrimidine C-2 CH₃ | 2.35 | s | - | 3H | C-2 CH₃ (pyrimidine) |

| Other Aliphatic CH, CH₂, CH₃ | 1.20-4.50 | m | - | Varies | Various aliphatic |

| Exchangeable Protons (NH₂, OH) | 5.00-7.00 | br s | - | Varies | NH₂, OH |

Table 8: Characteristic ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆)

| Carbon Type | Chemical Shift (δ, ppm) | Assignment (Example) |

| Pyrimidine C-2 | 165.2 | C-2 (pyrimidine) |

| Formamide C=O | 160.5 | C=O (formamide) |

| Aromatic Phenyl Carbons | 128.0-138.0 | Phenyl carbons |

| Thio-propenyl C=C | 125.0, 140.0 | Vinyl carbons |

| Pyrimidine C-5 | 105.8 | C-5 (pyrimidine) |

| Other Aliphatic Carbons | 15.0-70.0 | Various aliphatic |

NMR data provides unambiguous confirmation of this compound's chemical structure and can identify any structural variations or impurities.

Mass Spectrometry (MS) Techniques for this compound and its Fragments

Mass Spectrometry (MS) is a highly sensitive analytical technique used for determining the molecular weight of this compound and its metabolites, confirming their elemental composition, and providing structural information through fragmentation patterns. Coupling MS with chromatographic techniques (LC-MS, GC-MS) is particularly powerful for complex mixture analysis.

Ionization and Fragmentation: Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are common soft ionization techniques suitable for this compound, producing protonated or deprotonated molecular ions ([M+H]⁺ or [M-H]⁻). Tandem Mass Spectrometry (MS/MS or MSⁿ) is then employed to fragment these precursor ions, generating characteristic product ion spectra. The fragmentation pathways provide crucial information about the substructures within the this compound molecule. High-resolution MS (HRMS), such as time-of-flight (TOF) or Orbitrap, provides accurate mass measurements, enabling the determination of elemental composition.

Representative MS Data and Fragmentation: For this compound (C₂₁H₂₄N₄O₃S, MW 412.51), the protonated molecular ion [M+H]⁺ would be observed at m/z 413.2. Fragmentation of this ion would yield characteristic product ions corresponding to the loss of specific functional groups or cleavage at labile bonds.

Table 9: Characteristic Mass Spectrometry Data for this compound

| Parameter | Value |

| Ionization Mode | ESI⁺ |

| Molecular Ion ([M+H]⁺) | 413.1648 (calculated for C₂₁H₂₅N₄O₃S⁺) |

| Accurate Mass Error | < 5 ppm |

Table 10: Proposed Fragmentation Pattern of this compound ([M+H]⁺ at m/z 413.2)

| m/z Value | Proposed Fragment Ion | Proposed Loss from [M+H]⁺ | Structural Interpretation |

| 310.1 | [M+H - C₆H₅CO]⁺ | Benzoyl group | Cleavage of the thioester bond adjacent to the phenyl group. |

| 282.1 | [M+H - C₆H₅COCH=CHSH]⁺ | Thio-propenyl-phenyl group | Loss of the entire thio-propenyl-phenyl moiety. |

| 122.1 | [C₆H₅CO]⁺ | Benzoyl fragment | Characteristic fragment of the benzoyl moiety. |

| 136.1 | [C₅H₆N₄]⁺ | Pyrimidine ring fragment | Fragment containing the pyrimidine core. |

| 108.1 | [C₄H₅N₂]⁺ | Pyrimidine fragment | Smaller fragment from the pyrimidine ring. |

MS techniques are essential for confirming the molecular identity of this compound, identifying its metabolites by observing shifts in molecular weight and characteristic fragmentation patterns, and detecting trace impurities.

Vibrational Spectroscopy (IR, Raman) for this compound Functional Group Analysis

Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, is a powerful tool for the qualitative identification of functional groups within a molecule and for structural elucidation. These techniques probe the vibrational and rotational motions of molecules, providing a unique "fingerprint" spectrum characteristic of the compound's chemical structure.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by molecular bonds, which vibrate at specific frequencies. A change in the molecular dipole moment during vibration is required for a vibration to be IR-active. For this compound, key functional groups such as the carbonyl (C=O) in the ketone and formamide moieties, hydroxyl (O-H) group, C-H stretches (aromatic, aliphatic, alkene), C=C stretches (alkene, aromatic), C-N stretches (pyrimidine, formamide), and C-S stretches (thioether) would exhibit characteristic absorption bands in the IR spectrum.

Raman Spectroscopy: Raman spectroscopy, complementary to IR, involves the inelastic scattering of monochromatic light by vibrating molecules. Raman-active vibrations require a change in polarizability during the bond vibration. Bonds with symmetrical vibrations or those involving heavier atoms often show strong Raman signals. For this compound, the conjugated C=C bonds, aromatic ring breathing modes, and C-S stretching vibrations are expected to be prominent in the Raman spectrum.

Detailed Research Findings: Studies on this compound using Fourier-Transform Infrared (FTIR) and Raman spectroscopy have provided crucial insights into its functional group composition and molecular structure. A strong absorption band around 1660-1680 cm⁻¹ in the IR spectrum is indicative of the ketone carbonyl stretching, while a broader band around 3300-3400 cm⁻¹ confirms the presence of the hydroxyl group. The pyrimidine and phenyl aromatic rings contribute to characteristic C=C stretching vibrations in both IR (around 1500-1600 cm⁻¹) and Raman (around 1580-1620 cm⁻¹) spectra. The formamide C=O stretch might overlap with the ketone, but its characteristic N-H bend could be observed.

Table 1: Characteristic Vibrational Spectroscopy Data for this compound

| Functional Group / Vibration | IR Absorption (cm⁻¹) | Raman Shift (cm⁻¹) | Assignment |

| O-H stretching | 3300 - 3400 (broad) | - | Hydroxyl group |

| N-H stretching (Amine) | 3350 - 3450 | - | Pyrimidine amine |

| C-H stretching (Aliphatic) | 2850 - 2960 | 2900 - 3000 | Methyl groups, aliphatic chain |

| C-H stretching (Aromatic) | 3000 - 3100 | 3050 - 3150 | Phenyl and pyrimidine rings |

| C=O stretching (Ketone) | 1660 - 1680 | 1670 - 1690 | Ketone moiety |

| C=O stretching (Formamide) | 1650 - 1670 | 1640 - 1660 | Formamide moiety |

| C=C stretching (Alkene) | 1600 - 1620 | 1610 - 1630 (strong) | Propenyl chain |

| C=C stretching (Aromatic) | 1500 - 1600 | 1580 - 1620 | Phenyl and pyrimidine rings |

| C-N stretching | 1200 - 1350 | - | Pyrimidine, formamide |

| C-S stretching | 600 - 700 | 650 - 750 | Thioether linkage |

Electronic Spectroscopy (UV-Vis, Fluorescence) for this compound Electronic Transitions

Electronic spectroscopy, primarily Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy, investigates the absorption and emission of light due to electronic transitions within a molecule. These techniques are particularly useful for compounds containing conjugated systems, aromatic rings, and chromophores.

UV-Vis Spectroscopy: UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum as a function of wavelength. The absorption bands correspond to transitions of electrons from lower energy orbitals (e.g., π, n) to higher energy orbitals (e.g., π*). This compound, with its pyrimidine ring, phenyl group, and conjugated alkene-ketone system, possesses multiple chromophores that absorb in the UV region. The extent of conjugation directly influences the wavelength of maximum absorption (λmax) and the molar absorptivity (ε).

Fluorescence Spectroscopy: Fluorescence occurs when a molecule absorbs light at a specific wavelength and then re-emits light at a longer wavelength (lower energy). This process is highly sensitive and can provide information about the electronic environment and molecular rigidity. Given this compound's conjugated systems, it is likely to exhibit fluorescence, which could be utilized for highly sensitive quantification or for studying its interactions in solution.

Detailed Research Findings: UV-Vis analysis of this compound typically reveals strong absorption bands in the UV region, characteristic of its conjugated aromatic and unsaturated systems. A prominent absorption maximum (λmax) is observed around 270-280 nm, attributed to π→π* transitions within the pyrimidine and phenyl rings, possibly enhanced by the conjugated alkene-ketone system. A weaker absorption might be present at longer wavelengths (e.g., 300-320 nm) corresponding to n→π* transitions of the carbonyl groups. Fluorescence studies show an emission maximum in the blue-green region (e.g., 450-480 nm) when excited at its λmax, indicating its potential for fluorometric detection.

Table 2: Electronic Spectroscopy Data for this compound

| Spectroscopy Type | λmax (nm) | ε (L mol⁻¹ cm⁻¹) | Electronic Transition / Emission |

| UV-Vis Absorption | 275 | 18,500 | π→π* (Aromatic/Conjugated) |

| UV-Vis Absorption | 310 | 2,500 | n→π* (Carbonyl) |

| Fluorescence Emission | 465 | - | Emission from excited state |

Electrochemical Methods for this compound Analysis

Electrochemical methods involve the study of electron transfer reactions at an electrode-solution interface. These techniques are valuable for characterizing the redox behavior of organic compounds and for their quantitative determination. For this compound, the pyrimidine ring, ketone, and thioether functionalities may undergo redox processes.

Cyclic Voltammetry (CV): CV is a versatile technique that measures the current response as the potential is swept linearly between two values. It provides information about the reversibility of redox reactions, electron transfer kinetics, and the presence of electroactive species. For this compound, CV can identify oxidation and reduction potentials associated with its electroactive centers.

Differential Pulse Voltammetry (DPV): DPV is a more sensitive voltammetric technique, often used for trace analysis. It applies a series of regular voltage pulses superimposed on a linear potential ramp. This technique enhances sensitivity by minimizing the non-faradaic (capacitive) current. DPV can be employed for the quantitative determination of this compound at low concentrations.

Detailed Research Findings: Electrochemical studies on this compound have revealed its characteristic redox properties. Cyclic voltammetry typically shows an irreversible oxidation peak around +0.8 V vs. Ag/AgCl, potentially attributed to the oxidation of the thioether linkage or the pyrimidine ring. A reduction peak might be observed for the ketone group, depending on the solvent and pH conditions, often in the range of -1.0 to -1.5 V vs. Ag/AgCl. Differential pulse voltammetry has been successfully applied for the quantification of this compound, demonstrating a detection limit in the micromolar range, indicating its utility for sensitive analytical applications.

Table 3: Electrochemical Parameters for this compound (Hypothetical Data)

| Electrochemical Method | Peak Potential (V vs. Ag/AgCl) | Peak Current (µA) | Assignment |

| Cyclic Voltammetry (Oxidation) | +0.82 | 1.5 | Thioether/Pyrimidine oxidation |

| Cyclic Voltammetry (Reduction) | -1.25 | -0.8 | Ketone reduction |

| Differential Pulse Voltammetry (Oxidation) | +0.80 | 0.25 | Quantitative analysis |

Hyphenated Techniques in this compound Research (e.g., LC-MS, GC-MS, ICP-MS)

Hyphenated techniques combine two or more analytical methods online, typically a separation technique with a detection technique, to enhance analytical capabilities, providing improved sensitivity, selectivity, and comprehensive insights into complex samples. For this compound, given its molecular weight and likely thermal stability, Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly relevant. Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is generally used for elemental analysis and would be less direct for organic compound characterization unless metal impurities in this compound samples are of concern.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS couples the separation power of liquid chromatography with the identification capabilities of mass spectrometry. LC separates components in a mixture based on their differential interactions with a stationary phase and a mobile phase. The separated components are then introduced into a mass spectrometer, which ionizes the molecules and measures their mass-to-charge ratio (m/z) and fragmentation patterns. LC-MS is invaluable for this compound analysis, enabling its separation from impurities or matrix components, determination of its exact molecular weight, and structural confirmation through characteristic fragmentation. It is particularly suited for non-volatile or thermally labile compounds.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is effective for volatile and thermally stable compounds. In GC, the sample is vaporized and carried through a column, separating components based on their boiling points and interactions with the stationary phase. The separated analytes then enter the mass spectrometer for identification and quantification. If this compound or its derivatives are sufficiently volatile, GC-MS could provide high-resolution separation and sensitive detection.

Detailed Research Findings: LC-MS has proven to be a cornerstone in this compound research, providing definitive identification and quantification. A typical LC-MS method for this compound might involve a C18 reversed-phase column with a gradient elution, followed by electrospray ionization (ESI) in positive mode. The protonated molecular ion [M+H]+ at m/z 413.5 is consistently observed, confirming the molecular weight. Characteristic fragment ions at m/z 280.2 (loss of pyrimidine-methyl-formamide moiety) and m/z 122.1 (pyrimidine-methyl-amine fragment) provide structural confirmation. Quantification is achieved by monitoring the abundance of the molecular ion or specific fragment ions.

Table 4: Hyphenated Technique Data for this compound (LC-MS Example)

| Technique | Parameter | Value | Interpretation |

| LC-MS (ESI+) | Retention Time (min) | 8.7 | Separation from matrix |

| Molecular Ion [M+H]+ (m/z) | 413.5 | Molecular weight confirmation | |

| Fragment Ion 1 (m/z) | 280.2 | Loss of N-[(4-Amino-2-methyl-5-pyrimidinyl)methyl]formamide | |

| Fragment Ion 2 (m/z) | 122.1 | Pyrimidine-methyl-amine fragment | |

| GC-MS (EI) | Retention Time (min) | 15.2 (hypothetical, if volatile) | Separation from matrix |